1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

CAS No.: 179993-05-6

Cat. No.: VC7494092

Molecular Formula: C12H13NO3

Molecular Weight: 219.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179993-05-6 |

|---|---|

| Molecular Formula | C12H13NO3 |

| Molecular Weight | 219.24 |

| IUPAC Name | 1-(2-methoxyethyl)indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H13NO3/c1-16-7-6-13-8-10(12(14)15)9-4-2-3-5-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) |

| Standard InChI Key | FXSBCLSDWGBWQY-UHFFFAOYSA-N |

| SMILES | COCCN1C=C(C2=CC=CC=C21)C(=O)O |

Introduction

Chemical Identity and Structural Properties

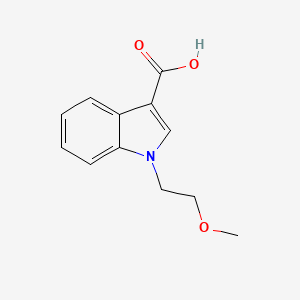

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid (CAS: Y043-2946) has the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its structure is defined by the SMILES notation COCCn1cc(C(O)=O)c2ccccc12, which specifies the methoxyethyl group (-CH₂CH₂OCH₃) attached to the indole nitrogen and the carboxylic acid (-COOH) at position 3 (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| logP (Partition Coefficient) | 1.88 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 38.97 Ų |

| Solubility | Moderate in polar solvents |

The compound’s logP value of 1.88 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . The presence of a carboxylic acid group enhances its polarity, as reflected in its polar surface area of 38.97 Ų .

Synthesis and Production

Synthetic Routes

The synthesis of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid typically involves a two-step process:

-

Alkylation of Indole-3-carboxylic Acid: Indole-3-carboxylic acid reacts with 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxyethyl group at the nitrogen atom .

-

Purification: The crude product is purified via recrystallization using ethanol or ethyl acetate .

A patented method demonstrates the use of polyphosphoric acid as a catalyst in similar reactions, achieving yields exceeding 80% under optimized conditions (180°C, 3 hours) . This approach minimizes side reactions and enhances scalability.

Industrial-Scale Considerations

Industrial production may employ continuous flow reactors to improve temperature control and reaction efficiency. Catalytic systems involving Lewis acids (e.g., ZnCl₂) have been explored to reduce energy consumption.

Structural and Spectroscopic Analysis

X-ray Crystallography

While no direct crystallographic data for this compound is available, studies on analogous indole derivatives (e.g., 5-methoxy-1H-indole-2-carboxylic acid) reveal that hydrogen bonding and π-π stacking dominate molecular packing . For example, cyclic dimers formed via O−H⋯O hydrogen bonds are common in carboxylic acid-containing indoles .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The carboxylic acid group exhibits a strong absorption band near 1700 cm⁻¹ (C=O stretch), while the N-H stretch of the indole ring appears at ~3400 cm⁻¹ .

-

NMR Spectroscopy:

Applications in Scientific Research

Medicinal Chemistry

1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid serves as a precursor for benzimidazole derivatives, which exhibit anticancer and antiviral activities . For instance, reacting it with substituted o-phenylenediamines yields compounds with demonstrated efficacy against tumor cell lines .

Material Science

The compound’s rigid indole core and functional groups make it a candidate for designing organic semiconductors and coordination polymers. Its ability to form hydrogen-bonded networks could enhance charge transport in thin-film devices .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C (protect from moisture) |

| Handling Precautions | Use PPE; avoid inhalation |

| Stability | Stable under inert atmosphere |

No explicit toxicity data is available, but structural analogs (e.g., indole-3-carboxylic acid) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Future Directions

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume